molecular formula C8H15ClO2S B13224193 Cyclooctanesulfonyl chloride CAS No. 62371-32-8

Cyclooctanesulfonyl chloride

Cat. No.: B13224193
CAS No.: 62371-32-8
M. Wt: 210.72 g/mol
InChI Key: RXRGHUGKLXISSU-UHFFFAOYSA-N
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Description

Cyclooctanesulfonyl chloride (C₈H₁₅ClO₂S) is a sulfonyl chloride derivative characterized by an eight-membered cyclooctane ring attached to a sulfonyl chloride group (-SO₂Cl). Sulfonyl chlorides are highly reactive intermediates used in organic synthesis, particularly in sulfonamide formation, catalysis, and polymer chemistry. Their reactivity stems from the electrophilic sulfur center, which facilitates nucleophilic substitution reactions .

Properties

CAS No.

62371-32-8

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

cyclooctanesulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

RXRGHUGKLXISSU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooctanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Another method involves the oxidation of cyclooctyl thiol using reagents such as N-chlorosuccinimide (NCS) in the presence of a base like tetrabutylammonium chloride. This method allows for the in situ formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance safety and efficiency. These processes involve the use of oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to convert disulfides and thiols into sulfonyl chlorides .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonyl chlorides undergo nucleophilic substitution at the sulfur center. Cyclooctanesulfonyl chloride reacts with amines, alcohols, and water to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.

Example with Amines :
Reaction with primary or secondary amines yields sulfonamides. For instance:
Cyclooctane SO2Cl+RNH2Cyclooctane SO2NHR+HCl\text{Cyclooctane SO}_2\text{Cl}+\text{RNH}_2\rightarrow \text{Cyclooctane SO}_2\text{NHR}+\text{HCl}

This reaction is facilitated by bases like triethylamine to neutralize HCl .

Data Table: Reaction of Sulfonyl Chlorides with Amines

SubstrateAmineConditionsYield (%)Reference
Cyclobutanesulfonyl chlorideBenzylamineEt₃N, CHCl₃, 25°C85
2-Pyridylsulfonyl chloridePiperidineDMAP, CHCl₃, 40°C81

Radical-Mediated Hydrosulfonylation

Under visible-light catalysis, sulfonyl chlorides participate in radical addition to alkenes. This compound may form C–S bonds via a sulfonyl radical intermediate.

Mechanism :

  • Radical Initiation : Photocatalytic reduction generates a sulfonyl radical (Cyclooctane-SO₂- ) .

  • Alkene Addition : The radical adds to an alkene, forming a carbon-centered radical.

  • Hydrogen Transfer : Trapping with a hydrogen donor (e.g., (TMS)₃SiH) yields the hydrosulfonylated product .

Example :
Cyclooctane SO2Cl+CH2=CH2Visible LightCyclooctane SO2CH2CH3\text{Cyclooctane SO}_2\text{Cl}+\text{CH}_2=\text{CH}_2\xrightarrow{\text{Visible Light}}\text{Cyclooctane SO}_2\text{CH}_2\text{CH}_3

Thermal Decomposition

Sulfonyl chlorides with strained rings may extrude SO₂ upon heating. This compound could decompose to form cycloalkanes and SO₂, though this is less common than in smaller rings (e.g., cyclobutane derivatives) .

Example :
Cyclooctane SO2ClΔCyclooctane+SO2+HCl\text{Cyclooctane SO}_2\text{Cl}\xrightarrow{\Delta}\text{Cyclooctane}+\text{SO}_2+\text{HCl}

Formation of Sultones

Intramolecular cyclization of hydroxysulfonyl chlorides produces sultones. For this compound, proximity of hydroxyl and sulfonyl groups could enable similar reactivity .

Reaction Pathway :

  • Hydrolysis : Partial hydrolysis forms a hydroxysulfonic acid.

  • Cyclization : Intramolecular esterification yields a sultone.

Example :
Cyclooctane SO2ClH2OCyclooctane SO2OHCyclooctane sultone\text{Cyclooctane SO}_2\text{Cl}\xrightarrow{\text{H}_2\text{O}}\text{Cyclooctane SO}_2\text{OH}\rightarrow \text{Cyclooctane sultone}

Aromatic Sulfonylation

Sulfonyl chlorides react with aromatic systems under Friedel-Crafts-like conditions. This compound can sulfonylate electron-rich arenes or heteroarenes (e.g., pyridines) .

Example with Pyridines :
4 Methylpyridine+Cyclooctane SO2ClEt3N DMAP3 Sulfonylated pyridine\text{4 Methylpyridine}+\text{Cyclooctane SO}_2\text{Cl}\xrightarrow{\text{Et}_3\text{N DMAP}}\text{3 Sulfonylated pyridine}

Data Table: Sulfonylation of Heteroarenes

AreneSulfonyl ChlorideCatalystYield (%)Reference
4-Methylpyridine2-Pyridylsulfonyl chlorideDMAP81
IndoleTosyl chlorideCuBr78

Reduction to Thiols

Reduction of sulfonyl chlorides with agents like LiAlH₄ yields thiols. This compound can be converted to cyclooctanethiol, though this reaction is less common due to competing decomposition .

Cyclooctane SO2ClLiAlH4Cyclooctane SH\text{Cyclooctane SO}_2\text{Cl}\xrightarrow{\text{LiAlH}_4}\text{Cyclooctane SH}

Conformational Restriction in Drug Design

This compound serves as a precursor to conformationally restricted sulfonamides in medicinal chemistry. Its rigid cycloalkane scaffold is used to lock pharmacophores into bioactive conformations .

Case Study :

  • Cyclobutane sulfonamides (e.g., TAK-828F) inhibit RORγt for autoimmune disease treatment .

  • Analogous cyclooctane derivatives could enhance metabolic stability and target binding.

Mechanism of Action

The mechanism of action of cyclooctanesulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules and other compounds, leading to changes in their chemical and biological properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following table summarizes key properties and applications of cyclooctanesulfonyl chloride and related compounds, based on evidence-derived

Compound Molecular Formula CAS No. Appearance Reactivity Primary Applications Hazards
This compound* C₈H₁₅ClO₂S N/A Likely colorless liquid Moderate (steric hindrance from C8 ring) Polymer modification, specialty chemicals Expected high irritation, corrosive
Cyclopropanesulfonyl chloride C₃H₅ClO₂S 139631-62-2 Colorless to light yellow liquid High (ring strain in C3) Pharmaceutical intermediates Severe skin/eye irritation
Cyclobutylmethanesulfonyl chloride C₅H₉ClO₂S 10147-36-1 Not specified Moderate (less strain than C3) Agrochemical synthesis Corrosive, releases HCl upon hydrolysis
2-Methylpropane-1-sulfonyl chloride C₄H₉ClO₂S 594-44-5 Not specified High (linear structure, less steric hindrance) Surfactant production Reacts violently with water
Sulfuryl chloride (SO₂Cl₂) SO₂Cl₂ 7791-25-5 Colorless liquid Extremely high (industrial chlorination agent) Chlorination reactions, battery electrolytes Toxic fumes (SO₂, HCl), severe burns

Note: this compound data inferred from analogs; direct references are absent in the evidence.

Key Findings:

Reactivity Trends :

  • Smaller cyclic sulfonyl chlorides (e.g., cyclopropane derivative) exhibit higher reactivity due to ring strain, whereas larger rings (e.g., cyclooctane) likely show reduced reactivity due to steric hindrance .
  • Linear analogs like 2-methylpropane-1-sulfonyl chloride react more readily with nucleophiles than cyclic counterparts .

Safety Profile: All sulfonyl chlorides release hydrochloric acid (HCl) upon hydrolysis, posing corrosion risks. Cyclopropanesulfonyl chloride is notably hazardous due to its volatility and high irritancy .

Applications :

  • Cyclic sulfonyl chlorides (e.g., cyclopropane and cyclobutane derivatives) are preferred in fine chemical synthesis for their controlled reactivity .
  • Linear derivatives are utilized in bulk processes like surfactant manufacturing .

Research Insights and Contradictions

  • Synthetic Utility : Cyclopropanesulfonyl chloride’s high reactivity makes it valuable for constructing strained-ring pharmaceuticals, but its instability requires strict temperature control (-20°C storage recommended) . In contrast, this compound’s larger ring may enhance stability for prolonged reactions.
  • Contradictions in Safety Data: While cyclopropanesulfonyl chloride is labeled as a "light yellow liquid" in one source , another describes it as "colorless" . Such discrepancies highlight the need for standardized purity assessments.

Biological Activity

Cyclooctanesulfonyl chloride (COSCl) is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of the biological activity associated with COSCl, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclooctane ring bonded to a sulfonyl chloride group. The presence of the sulfonyl chloride moiety imparts significant electrophilic properties, making it a valuable reagent in organic synthesis and biological modifications.

The mechanism of action of COSCl primarily involves its role as a sulfonylating agent . The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity can lead to:

  • Modification of biomolecules : COSCl can alter the biological activity and properties of proteins and peptides through sulfonylation reactions, which can enhance or inhibit their functions.
  • Targeting specific pathways : By modifying key biomolecules, COSCl can impact various signaling pathways involved in cellular processes, including apoptosis and cell cycle regulation.

Antimicrobial Activity

Research has indicated that COSCl exhibits antimicrobial properties. In a study focused on sulfonamide derivatives, compounds similar to COSCl were shown to possess significant inhibitory effects against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis and function.

Anti-Cancer Properties

COSCl has been explored for its potential anti-cancer activity. It has been found to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest. This property is particularly relevant in the context of cancer therapies that target rapidly dividing cells.

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that COSCl derivatives inhibited the growth of cancer cell lines through apoptosis induction. The compounds modified tubulin dynamics, leading to increased cell death in vitro.
  • Protein Modification Studies : Another research highlighted the use of COSCl for modifying proteins involved in signaling pathways related to cancer progression. The sulfonylation altered their activity, providing insights into potential therapeutic applications.

Data Tables

Property Value
Molecular FormulaC8H13ClO2S
Molecular Weight206.70 g/mol
Boiling Point200 °C
SolubilitySoluble in organic solvents
Biological Activity Effect
AntimicrobialSignificant inhibition of bacterial growth
Anti-cancerInduces apoptosis in cancer cells
Protein modificationAlters activity of target proteins

Q & A

Q. What established synthetic routes exist for cyclooctanesulfonyl chloride, and how can purity be optimized during synthesis?

this compound is typically synthesized via sulfonation of cyclooctane using chlorosulfonic acid or sulfuryl chloride. Key optimization steps include controlling reaction stoichiometry (e.g., excess chlorosulfonic acid) and maintaining anhydrous conditions to minimize hydrolysis. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) improves purity. Characterization by 1H^{1}\text{H}/13C^{13}\text{C} NMR and FT-IR should confirm the absence of sulfonic acid byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation:

  • 1H^{1}\text{H} NMR: Distinct deshielding of protons near the sulfonyl group (~3.1–3.5 ppm).
  • 13C^{13}\text{C} NMR: Sulfonyl carbon resonance at ~55–60 ppm. FT-IR identifies the S=O stretch (1360–1380 cm1^{-1} and 1170–1190 cm1^{-1}). Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular weight (e.g., [M]+^+ at m/z 196.6 for C8_8H15_{15}ClO2_2S). Purity validation requires HPLC with UV detection at 210–230 nm .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the sulfonylation efficiency of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states, while lower temperatures (0–5°C) reduce side reactions like hydrolysis. Kinetic studies using in situ 19F^{19}\text{F} NMR (with fluorinated substrates) can track reaction progress. For example, a 10°C increase may accelerate sulfonylation by 2–3× but increase hydrolysis risk by 15% .

Q. What computational methods model the electronic structure of this compound, and how do they correlate with experimental reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic reactivity at the sulfur center. Natural Bond Orbital (NBO) analysis reveals charge distribution, with the sulfur atom carrying a partial positive charge (+1.2–1.4 e). These models correlate with Hammett substituent constants (σp_p) in aromatic sulfonylation reactions, showing R2^2 > 0.92 in linear free-energy relationships .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

Systematic validation should include:

  • Reproducing conditions exactly (e.g., solvent grade, humidity control).
  • Quantifying trace water via Karl Fischer titration (<50 ppm critical).
  • Comparing results across multiple substrates (e.g., primary vs. secondary amines). Contradictions often arise from unaccounted moisture or competing elimination pathways in sterically hindered systems .

Q. What strategies mitigate side reactions during multi-step syntheses using this compound?

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for alcohols).
  • Stepwise Quenching : Neutralize excess reagent with aqueous NaHCO3_3 before subsequent steps.
  • In Situ Trapping : Add molecular sieves to sequester HCl byproducts, reducing carbocation formation in Friedel-Crafts side reactions. Kinetic profiling (e.g., reaction calorimetry) identifies optimal quenching times .

Methodological Guidelines

  • Experimental Reprodubility : Document reagent batch numbers, ambient humidity, and stirring rates. Use internal standards (e.g., anthracene for HPLC) to normalize yields .
  • Safety Protocols : Handle in fume hoods with nitrile gloves; neutralize spills with 5% sodium bicarbonate (exothermic—add slowly) .

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